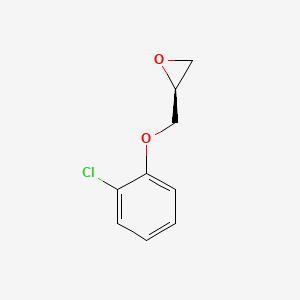

(S)-2-((2-Chlorophenoxy)methyl)oxirane

Description

Significance of Chiral Epoxides as Versatile Synthetic Intermediates

Chiral epoxides are highly valued in organic synthesis due to their utility as versatile building blocks. nih.govresearchgate.net These three-membered cyclic ethers contain at least one stereocenter, making them crucial starting materials for the enantioselective synthesis of a wide array of complex molecules, particularly pharmaceuticals. scbt.com The importance of chiral epoxides is underscored by their role in the synthesis of numerous biologically active compounds. scbt.com

The synthetic utility of chiral epoxides stems from their ability to undergo highly regioselective and stereospecific ring-opening reactions with a variety of nucleophiles. This reactivity allows for the introduction of two new functional groups with controlled stereochemistry. The development of methods to produce enantiomerically pure epoxides, such as the Sharpless asymmetric epoxidation and the Jacobsen-Katsuki epoxidation, has been a significant advancement in organic synthesis. These methods provide access to chiral epoxides with high enantiomeric excess, which are essential for the synthesis of enantiopure target molecules.

(S)-2-((2-Chlorophenoxy)methyl)oxirane serves as a key chiral building block in the synthesis of various pharmaceutical compounds. tubitak.gov.trnih.gov A prominent application is in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases. nih.govwikipedia.org The specific stereochemistry of the epoxide is crucial, as different enantiomers of a drug can have vastly different pharmacological effects. wikipedia.org

Overview of this compound within Aromatic Ether Epoxide Chemistry

This compound belongs to the class of aromatic ether epoxides. These compounds are characterized by an epoxide ring linked to an aromatic system through an ether bond. This structural motif is present in a variety of compounds of interest in medicinal chemistry.

The synthesis of aromatic ether epoxides often involves the reaction of a phenol (B47542) with an epihalohydrin, such as epichlorohydrin (B41342), in the presence of a base. tubitak.gov.trnih.gov In the case of this compound, 2-chlorophenol (B165306) is reacted with an enantiomerically pure form of epichlorohydrin to yield the desired (S)-enantiomer. wikipedia.org

A common synthetic route involves the reaction of 2-chlorophenol with epichlorohydrin. For instance, a preparation using 2-chlorophenol resulted in a 70% yield of the racemic product, 2-((2-chlorophenoxy)methyl)oxirane, which appeared as a clear oil. wikipedia.org To obtain the specific (S)-enantiomer, an enantioselective synthesis is required, often starting from a chiral precursor like (R)-epichlorohydrin. rsc.org

The table below summarizes some key properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol researchgate.net |

| Appearance | Clear Oil wikipedia.org |

| IUPAC Name | (2S)-2-[(2-chlorophenoxy)methyl]oxirane |

Contextualization of Oxirane Ring Strain and Reactivity in Chemical Transformations

The high reactivity of epoxides, including this compound, is a direct consequence of the significant ring strain in the three-membered oxirane ring. google.com This strain, a combination of angle and torsional strain, makes the C-O bonds of the epoxide susceptible to cleavage by nucleophiles, even with poor leaving groups like alkoxides. google.com The relief of this ring strain provides the thermodynamic driving force for ring-opening reactions.

Epoxide ring-opening can be catalyzed by either acid or base. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. nih.gov In acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The subsequent nucleophilic attack occurs at the carbon that can best stabilize a partial positive charge, which is often the more substituted carbon. nih.gov

The reactivity of this compound is exemplified by its ring-opening reactions with amines to form β-amino alcohols. nih.gov These reactions are fundamental in the synthesis of many pharmaceutical agents, including beta-blockers. tubitak.gov.trnih.gov For example, the reaction of an aryloxy epoxide with an amine like isopropylamine (B41738) is a key step in the synthesis of several beta-blockers. nih.govrsc.org The regioselectivity of this ring-opening is crucial for obtaining the desired product isomer.

The following table outlines a representative ring-opening reaction of an aryloxy epoxide.

| Reactants | Reagents & Conditions | Product | Yield |

| 2-((2-Chlorophenoxy)methyl)oxirane, Amine | Lewis Acid Catalyst | β-amino alcohol | Varies |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-chlorophenoxy)methyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFFPRFMOMGBGB-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantioselective Preparation of S 2 2 Chlorophenoxy Methyl Oxirane

Classical Approaches to Racemic 2-((2-Chlorophenoxy)methyl)oxirane Synthesis

The initial step in many synthetic routes involves the preparation of the racemic form of 2-((2-Chlorophenoxy)methyl)oxirane. This is typically achieved through well-established reactions such as nucleophilic substitution or epoxidation of an olefinic precursor.

Nucleophilic Substitution Reactions with Epichlorohydrin (B41342) Precursors

A common and straightforward method for the synthesis of racemic 2-((2-Chlorophenoxy)methyl)oxirane involves the Williamson ether synthesis. This reaction utilizes the nucleophilic character of 2-chlorophenol (B165306) and the electrophilic nature of epichlorohydrin. The reaction is typically carried out in the presence of a base to deprotonate the phenol (B47542), forming the more nucleophilic phenoxide ion.

In a reported procedure, the synthesis of racemic 2-((2-chlorophenoxy)methyl)oxirane was achieved by reacting 2-chlorophenol with epichlorohydrin. researchgate.net This method provides a direct route to the desired racemic epoxide. The general reaction scheme involves the deprotonation of 2-chlorophenol by a suitable base, followed by the nucleophilic attack of the resulting 2-chlorophenoxide on the epoxide ring of epichlorohydrin, leading to the formation of the target molecule.

A variety of bases and solvent systems can be employed for this transformation, with the choice often influencing the reaction time and yield. Common bases include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K2CO3). The reaction is often performed in a polar aprotic solvent, such as dimethylformamide (DMF), or under phase-transfer catalysis (PTC) conditions to facilitate the reaction between the aqueous and organic phases.

Table 1: Representative Conditions for Racemic 2-((Aryloxy)methyl)oxirane Synthesis

| Phenol | Base | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| 2-Chlorophenol | Cs2CO3 | DMF | - | 75-105 | 70 | researchgate.net |

| 4-Nitrophenol | NaOH | Water/Toluene (B28343) | TBAB | 60 | 86 | rsc.org |

| Naphthalen-1-ol | NaOH (1.95 M aq.) | Epichlorohydrin | TBACl | 45 | 85 | rsc.org |

This table presents data for the synthesis of related aryloxy methyl oxiranes to illustrate the general applicability of the method.

Epoxidation of Olefinic Precursors utilizing Peracids and Related Reagents

An alternative approach to the racemic epoxide is through the epoxidation of its corresponding olefinic precursor, 2-chloro-1-(allyloxy)benzene. This method involves the formation of the ether linkage first, followed by the creation of the epoxide ring. The allylation of 2-chlorophenol can be achieved under standard Williamson ether synthesis conditions using an allyl halide (e.g., allyl bromide) in the presence of a base.

Once the 2-chloro-1-(allyloxy)benzene is obtained, the double bond is oxidized to form the oxirane ring. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation. masterorganicchemistry.comleah4sci.comyoutube.comlibretexts.org The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), at controlled temperatures to prevent side reactions. The mechanism of epoxidation with peroxyacids is concerted, meaning the new C-O bonds are formed simultaneously as the O-O bond of the peroxyacid breaks. masterorganicchemistry.com

Table 2: General Conditions for Epoxidation of Alkenes with m-CPBA

| Alkene Substrate | Solvent | Temperature (°C) | General Observations | Reference(s) |

| General Alkenes | Dichloromethane (DCM) | 0 to room temp. | Stereospecific syn-addition | masterorganicchemistry.com |

| Allylic Alcohols | Dichloromethane (DCM) | Varies | Directed by hydrogen bonding | wikipedia.org |

This table provides general conditions as specific data for 2-chloro-1-(allyloxy)benzene was not found in the search results.

Enantioselective Synthesis Strategies for (S)-2-((2-Chlorophenoxy)methyl)oxirane

To obtain the enantiomerically pure (S)-isomer, several stereoselective strategies can be employed, including asymmetric epoxidation of the olefin precursor or the resolution of the racemic epoxide.

Asymmetric Epoxidation Reactions

Asymmetric epoxidation aims to directly introduce the stereocenter during the formation of the epoxide ring. The Sharpless-Katsuki and Jacobsen-Katsuki epoxidations are powerful methods for achieving this.

The Sharpless asymmetric epoxidation is highly effective for allylic alcohols. wikipedia.orgresearchgate.netmdpi.comwayne.eduresearchgate.net To apply this method to the synthesis of this compound, the olefin precursor would need to be an allylic alcohol. This would require a different synthetic intermediate than 2-chloro-1-(allyloxy)benzene.

Catalytic Stereoselective Approaches (e.g., Chiral Salen-Co Complexes)

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as a catalyst and is particularly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted alkenes. wikipedia.orgorganic-chemistry.org This method could potentially be applied to the epoxidation of 2-chloro-1-(allyloxy)benzene. The choice of the salen ligand's chirality dictates the stereochemistry of the resulting epoxide. For the synthesis of the (S)-epoxide, the appropriate enantiomer of the Jacobsen catalyst would be required.

Kinetic Resolution Methodologies for Enantiomeric Enrichment

Kinetic resolution is a widely used technique to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a different compound, which can then be separated.

A highly effective method for the kinetic resolution of terminal epoxides is the hydrolytic kinetic resolution (HKR) developed by Jacobsen and co-workers. wikipedia.orgnih.govyoutube.comnih.govsigmaaldrich.comsci-hub.box This method employs a chiral (salen)Co(III) complex as a catalyst to selectively hydrolyze one enantiomer of the racemic epoxide to the corresponding diol, leaving the other enantiomer unreacted and thus enantiomerically enriched.

For the preparation of this compound, the racemic epoxide would be treated with the (R,R)-Jacobsen catalyst and a substoichiometric amount of water. The (R)-enantiomer would be preferentially hydrolyzed to 1-(2-chlorophenoxy)propane-2,3-diol, leaving behind the desired this compound in high enantiomeric excess. The diol and the unreacted epoxide can then be separated by standard chromatographic techniques. This method is known for its high selectivity (krel values often exceeding 200), broad substrate scope, and the use of water as a readily available and environmentally benign reagent. nih.govsci-hub.box

Table 3: Hydrolytic Kinetic Resolution of Terminal Epoxides with Chiral (salen)Co(III) Complexes

| Racemic Epoxide | Catalyst (mol%) | Product 1 (less reactive) | ee (%) | Product 2 (more reactive) | ee (%) | Reference |

| Terminal Epoxides (General) | 0.2 - 2.0 | Enantioenriched Epoxide | >99 | Enantioenriched Diol | High | nih.gov |

| Epichlorohydrin | 1.0 ((S,S)-catalyst) | (R)-Epichlorohydrin | >99 | (S)-3-Chloro-1,2-propanediol | 98 | wikipedia.orgsigmaaldrich.com |

This table illustrates the effectiveness of the Jacobsen HKR for terminal epoxides. Specific data for 2-((2-Chlorophenoxy)methyl)oxirane would require experimental investigation but is expected to follow this trend.

Enzymatic kinetic resolution offers another powerful alternative. uni-graz.atethz.chnih.gov Lipases, for instance, can catalyze the enantioselective acylation or hydrolysis of the racemic epoxide or its corresponding diol. For example, in the presence of an acyl donor (like vinyl acetate), a lipase (B570770) could selectively acylate one enantiomer of the corresponding diol, allowing for the separation of the acylated product from the unreacted diol enantiomer. Subsequent chemical steps would then be required to convert the resolved diol back to the desired (S)-epoxide.

Derivation from Chiral Pool Precursors

The enantioselective synthesis of this compound relies significantly on the use of chiral pool precursors, which are readily available, inexpensive, and enantiomerically pure molecules. A prominent and effective strategy involves the use of enantiopure epichlorohydrin. Specifically, (R)-epichlorohydrin serves as a key building block for the synthesis of the (S)-oxirane target molecule. chemicalbook.comresearchgate.net This method is advantageous as it establishes the desired stereochemistry at the outset, which is carried through the synthetic sequence.

The synthesis proceeds via a nucleophilic substitution reaction where the phenoxide, generated from 2-chlorophenol, attacks the electrophilic carbon of (R)-epichlorohydrin, leading to the opening of the oxirane ring. This is followed by an intramolecular cyclization under basic conditions to form the desired this compound. The use of (R)-epichlorohydrin ensures the inversion of configuration at the chiral center, resulting in the (S)-enantiomer of the product. researchgate.net

Another important chiral pool precursor that can be utilized is (S)-glycidyl tosylate. sigmaaldrich.comsigmaaldrich.com This precursor can be synthesized from (R)-(-)-3-chloro-1,2-propanediol, which itself can be obtained from the kinetic resolution of racemic epichlorohydrin. researchgate.net The (S)-glycidol is first formed by cyclization of the diol under basic conditions, and subsequent esterification with p-toluenesulfonyl chloride yields (S)-glycidyl tosylate. researchgate.net This tosylate can then react with 2-chlorophenol to produce this compound.

The "chiral pool" approach, leveraging precursors like (R)-epichlorohydrin and (S)-glycidyl tosylate, represents a robust and efficient pathway to optically active epoxides, avoiding the need for complex asymmetric catalysis or chiral resolution steps in the later stages of the synthesis. orgsyn.org

Process Optimization and Novel Synthetic Techniques

Influence of Solvent Systems and Reaction Temperature

The efficiency and selectivity of the synthesis of this compound are significantly influenced by the choice of solvent system and the reaction temperature. Research into the synthesis of structurally similar chiral aryloxy epoxides has demonstrated that these parameters are critical for maximizing yield and minimizing side product formation. rsc.org

In the synthesis of a chiral aryloxy epoxide from a phenol and epichlorohydrin, a biphasic solution is often employed. The reaction can be effectively carried out using a phase transfer catalyst, such as tetrabutylammonium (B224687) chloride (TBACl), to facilitate the reaction between the aqueous sodium hydroxide (B78521) solution and the organic phase containing the phenol and epichlorohydrin. rsc.org The choice of organic solvent can impact the solubility of the reactants and the phase transfer process. While specific studies on this compound are not detailed, related syntheses have utilized toluene as the organic solvent. rsc.org

Reaction temperature plays a crucial role in both the rate of reaction and the prevalence of side reactions. For the alkylation of a phenol with epichlorohydrin, increasing the temperature can lead to higher conversion rates. However, excessively high temperatures may promote the formation of undesired byproducts, such as the diol resulting from the hydrolysis of the epoxide ring. rsc.org An optimization study for a similar synthesis found that a reaction temperature of 45°C provided a high yield of the desired epoxide while minimizing the formation of a dimeric impurity. rsc.org

The following table summarizes the optimization of the phenol alkylation step in the synthesis of a similar chiral aryloxy epoxide, highlighting the impact of temperature and reagent stoichiometry.

Table 1: Optimization of Phenol Alkylation in Flow for a Structurally Similar Chiral Aryloxy Epoxide

| Entry | Epichlorohydrin (equiv.) | Temperature (°C) | TBACl (equiv.) | Residence Time (min) | Yield (%) Epoxide | Yield (%) Halohydrin | Yield (%) Dimer |

|---|---|---|---|---|---|---|---|

| 1 | 3 | 35 | – | 60 | 56 | 24 | – |

| 2 | 3 | 35 | 0.1 | 60 | 68 | 15 | – |

| 3 | 3 | 45 | 0.1 | 60 | 86 | – | – |

| 4 | 3 | 45 | 0.1 | 46 | 80 | 8 | – |

| 5 | 2 | 45 | 0.1 | 60 | 85 | – | – |

| 6 | 1 | 45 | 0.1 | 60 | 65 | – | 21 |

Data adapted from a study on a similar chiral aryloxy epoxide synthesis. rsc.org

The data indicates that the presence of a phase transfer catalyst is beneficial, and a temperature of 45°C with 2-3 equivalents of epichlorohydrin provides the optimal conditions for maximizing the yield of the desired epoxide. rsc.org

Exploration of Continuous Flow Chemistry in Epoxide Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. durham.ac.uknih.goveuropa.eu The synthesis of epoxides, including chiral aryloxy epoxides like this compound, is well-suited for this technology. rsc.org

In a continuous flow setup, reagents are pumped through a series of reactors, often in the form of coils or packed beds, where the reaction takes place under precisely controlled conditions. uc.pt For the synthesis of a chiral aryloxy epoxide, a solution of the phenol, epichlorohydrin, and a phase transfer catalyst in a suitable solvent can be mixed with an aqueous base solution in a T-mixer before entering a heated reactor coil. rsc.org The residence time in the reactor, which is determined by the reactor volume and the flow rate, is a critical parameter that can be easily adjusted to optimize the reaction. uc.pt

A study on the continuous flow synthesis of a similar chiral aryloxy epoxide demonstrated the efficiency of this approach. Using enantiopure epichlorohydrin, the reaction proceeded with high enantiomeric excess (93.7% ee). rsc.org The modular nature of flow chemistry also allows for the "telescoping" of reaction steps, where the output from one reactor is directly fed into the next, eliminating the need for intermediate workup and purification. nih.gov For instance, the epoxide generated in a flow reactor can be directly reacted with an amine in a subsequent module to produce β-amino alcohols. rsc.org

The use of continuous flow for epoxide synthesis offers a safer and more efficient alternative to traditional batch processes, particularly when dealing with exothermic reactions or unstable intermediates. europa.eu The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of yield and selectivity, making it an attractive methodology for the industrial production of compounds like this compound. rsc.orgdurham.ac.uk

Chemical Reactivity and Mechanistic Transformations of S 2 2 Chlorophenoxy Methyl Oxirane

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The core reactivity of (S)-2-((2-chlorophenoxy)methyl)oxirane involves the cleavage of one of the carbon-oxygen bonds of the epoxide ring by a nucleophile. Due to the structure of this specific epoxide, which has an unsubstituted methylene (B1212753) carbon (C3) and a substituted carbon bearing the chlorophenoxymethoxy group (C2), the site of nucleophilic attack is a key consideration.

Heteroatoms such as oxygen, nitrogen, and sulfur, with their lone pairs of electrons, serve as effective nucleophiles for opening the epoxide ring. These reactions are crucial for synthesizing a variety of functionalized propanol (B110389) derivatives.

The reaction of epoxides with alcohols (alcoholysis) or water (hydrolysis) can be catalyzed by either acid or base, leading to the formation of β-alkoxy alcohols or 1,2-diols, respectively. Under basic or neutral conditions, the reaction proceeds via a classic SN2 mechanism. The alkoxide or hydroxide (B78521) ion, acting as a potent nucleophile, attacks the less sterically hindered carbon of the epoxide ring. For this compound, this is the terminal methylene carbon (C3). This attack leads to the formation of an alkoxide intermediate which is subsequently protonated by the solvent to yield the final product.

For instance, the reaction of a related compound, (2S)-2-[(2-methoxyphenoxy)methyl]oxirane, with alcohols or water in the presence of a base would be expected to yield 1-alkoxy-3-(2-methoxyphenoxy)propan-2-ol or 3-(2-methoxyphenoxy)propane-1,2-diol. The reaction mechanism ensures that the attack occurs at the least substituted carbon, a general rule for epoxide openings under basic conditions. youtube.com

Acid-catalyzed ring-opening proceeds via a different mechanism. The epoxide oxygen is first protonated, making the ring more reactive. The nucleophile then attacks one of the carbons. While the attack generally favors the more substituted carbon in acid-catalyzed openings due to a partial carbocationic character in the transition state, for terminal epoxides without a tertiary carbon, the attack often still occurs at the less substituted carbon. researchgate.netyoutube.com

The reaction of this compound with primary or secondary amines (aminolysis) is a key route to synthesizing 1-amino-3-(2-chlorophenoxy)propan-2-ols, which are important structural motifs in many pharmaceutical compounds. rsc.org This reaction typically proceeds under neutral or heated conditions, where the amine acts as the nucleophile.

The mechanism is an SN2-type attack of the amine on the less sterically hindered terminal carbon of the epoxide ring. This regioselectivity is highly favored, and often only a single regioisomer is formed. rsc.org For example, the reaction of an aryloxy epoxide with isopropylamine (B41738) in ethanol (B145695) at elevated temperatures results in exclusive attack at the terminal carbon, with no byproducts from amine dialkylation observed. rsc.org

The reaction conditions for the aminolysis of aryloxy epoxides can be optimized for temperature and reaction time to achieve high conversion rates.

Table 1: Optimization of Aminolysis for a Representative Aryloxy Epoxide with Isopropylamine

| Entry | Temperature (°C) | Residence Time (min) | Conversion (%) |

|---|---|---|---|

| 1 | 80 | 30 | 78 |

| 2 | 100 | 30 | 100 |

| 3 | 100 | 20 | 85 |

| 4 | 120 | 20 | 100 |

Data based on a study of a related aryloxy epoxide in a flow chemistry system. rsc.org

This reaction is a common strategy in the synthesis of β-amino alcohols. nih.gov

Thiol-based nucleophiles, such as thiols (R-SH) or thiophenols, readily open the epoxide ring to form β-hydroxy sulfides. arkat-usa.org These reactions are often base-catalyzed and are known for their efficiency and high regioselectivity, sometimes referred to as a "click" reaction. rsc.org The thiolate anion (RS⁻), formed in the presence of a base, is a powerful nucleophile that attacks the terminal carbon of the this compound ring.

The thiolysis of epoxides can even be carried out in water without a catalyst, representing an environmentally friendly synthetic route. arkat-usa.org The reaction of various epoxides with thiophenol in water at room temperature or with gentle heating yields the corresponding β-hydroxy sulfides with excellent regioselectivity.

Table 2: Representative Thiolysis of Epoxides in Water

| Epoxide | Thiol | Time (h) | Yield (%) |

|---|---|---|---|

| Styrene Oxide | Thiophenol | 5.0 | 90 |

| Styrene Oxide | p-Tolylthiol | 5.0 | 88 |

| Cyclohexene Oxide | Thiophenol | 5.0 | 85 |

Data from a study on catalyst-free thiolysis of epoxides. arkat-usa.org

This reaction provides a reliable method for synthesizing intermediates used in medicinal chemistry and natural product synthesis. arkat-usa.org

Creating new carbon-carbon bonds is a central goal in organic synthesis. The reaction of this compound with carbon-based nucleophiles provides a powerful tool for extending the carbon skeleton.

Grignard reagents (R-MgX) and organolithium compounds (R-Li) are strong nucleophiles that react with epoxides in an SN2 fashion. vaia.com The nucleophilic alkyl or aryl group attacks the less sterically hindered terminal carbon of the epoxide ring. youtube.comdoubtnut.com The initial product is a magnesium or lithium alkoxide, which is then protonated in a subsequent workup step (e.g., with water or dilute acid) to yield a primary alcohol. youtube.com This reaction is a highly effective way to produce a primary alcohol with a carbon chain extended by two carbons from the original Grignard reagent. libretexts.org

Acetylide anions (RC≡C⁻), the conjugate bases of terminal alkynes, are also potent nucleophiles. libretexts.org They readily participate in SN2 reactions with epoxides, attacking the terminal carbon to form a new carbon-carbon bond. libretexts.orgyoutube.com This reaction is synthetically valuable as it introduces an alkyne functionality, which can be further transformed. The reaction is most efficient with less sterically hindered epoxides, as acetylides are also strong bases and can promote elimination reactions with more hindered substrates. masterorganicchemistry.comopenochem.org

A study on the reaction of epoxides with organolithium reagents in the presence of lithium 2,2,6,6-tetramethylpiperidide (LTMP) showed a method to generate alkenes in a regio- and stereoselective manner. researchgate.netorganic-chemistry.org

The regioselectivity of nucleophilic ring-opening for this compound is consistently controlled by sterics under basic or nucleophilic conditions. The attack invariably occurs at the less substituted, terminal carbon (C3). youtube.comd-nb.info This preference is due to the lower steric hindrance at this position compared to the C2 carbon, which is attached to the bulky chlorophenoxymethoxy group. This outcome is observed for a wide range of strong nucleophiles, including amines, thiolates, Grignard reagents, and acetylides. rsc.orgarkat-usa.orgyoutube.com

The stereochemistry of the reaction is that of a classic SN2 reaction. The nucleophilic attack occurs from the side opposite to the carbon-oxygen bond being broken. youtube.com In the case of this compound, the nucleophile attacks the achiral terminal carbon (C3). This means the reaction does not occur at the chiral center (C2). Consequently, the original (S)-configuration of the stereocenter at C2 is retained in the product. youtube.comstackexchange.com The result is an inversion of configuration at the site of attack (C3), but since this carbon is not a stereocenter, the key outcome is the preservation of the stereochemistry at C2.

Regioselectivity and Stereochemical Outcomes in Ring-Opening

Acid-Catalyzed Mechanisms (SN1-like pathways)

Under acidic conditions, the ring-opening of epoxides like this compound proceeds through a mechanism that has significant SN1 character. libretexts.orgpressbooks.pubucalgary.ca The reaction is initiated by the protonation of the epoxide oxygen by the acid catalyst, which transforms the poor hydroxyl leaving group into a good leaving group (an alcohol). chemistrysteps.comucalgary.cakhanacademy.org This protonation makes the epoxide more electrophilic and facilitates the subsequent nucleophilic attack. ucalgary.ca

The C-O bonds of the protonated epoxide begin to weaken, leading to a transition state with substantial carbocationic character at the carbon atom that can best stabilize the developing positive charge. youtube.comucalgary.ca For an unsymmetrical epoxide like this compound, the nucleophile will preferentially attack the more substituted carbon atom if that carbon can form a more stable carbocation. libretexts.orgpressbooks.pub However, in this specific molecule, both epoxide carbons are secondary. The attack will therefore occur at the carbon atom that can better sustain the partial positive charge, which is influenced by the electronic effects of the substituent. ucalgary.ca Despite the SN1-like nature of the transition state, the nucleophile still attacks from the backside relative to the oxygen leaving group, resulting in an inversion of stereochemistry at the center of attack, a characteristic of SN2 reactions. pressbooks.pubucalgary.ca This hybrid mechanism is often described as a "borderline" case. unicamp.br

For example, the acid-catalyzed hydrolysis with aqueous acid (H₃O⁺) would yield a 1,2-diol. pressbooks.pub The reaction with an anhydrous hydrogen halide (HX), such as HBr or HCl, would result in the formation of a trans-halohydrin. libretexts.orgpressbooks.pub

Base-Catalyzed Mechanisms (SN2-like pathways)

In the presence of a strong base or a potent nucleophile (e.g., HO⁻, RO⁻, Grignard reagents), the ring-opening of this compound follows a classic SN2 mechanism. pressbooks.pubucalgary.camasterorganicchemistry.comyoutube.com Unlike the acid-catalyzed pathway, there is no prior protonation of the epoxide oxygen. libretexts.org The alkoxide is a poor leaving group, but the high ring strain of the epoxide allows the reaction to proceed. masterorganicchemistry.comlibretexts.org

The strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. masterorganicchemistry.com Due to steric hindrance, the attack occurs preferentially at the less substituted carbon atom. pressbooks.pubucalgary.camasterorganicchemistry.com In this compound, the attack would happen at the terminal (CH₂) carbon of the oxirane ring, as it is sterically more accessible than the carbon bearing the chlorophenoxymethyl substituent. This SN2 attack occurs with backside stereochemistry, leading to an inversion of configuration at the electrophilic carbon. ucalgary.camasterorganicchemistry.com The initial product is an alkoxide, which is subsequently protonated during an aqueous workup step to yield the final neutral alcohol product. ucalgary.camasterorganicchemistry.com

For instance, reaction with sodium ethoxide (NaOEt) in ethanol would exclusively attack the less hindered primary carbon to give the corresponding alcohol. pressbooks.pub

| Feature | Acid-Catalyzed (SN1-like) | Base-Catalyzed (SN2-like) |

|---|---|---|

| Catalyst/Reagent | Acid (e.g., H₂SO₄, HCl) with weak nucleophiles (H₂O, ROH). chemistrysteps.comucalgary.ca | Strong nucleophiles (e.g., HO⁻, RO⁻, RMgX, LiAlH₄). ucalgary.camasterorganicchemistry.com |

| Initial Step | Protonation of the epoxide oxygen to form a good leaving group. ucalgary.cakhanacademy.org | Direct nucleophilic attack on an epoxide carbon. youtube.commasterorganicchemistry.com |

| Mechanism | Borderline SN1/SN2; involves a transition state with significant carbocation character. pressbooks.pubunicamp.br | SN2; backside attack. ucalgary.calibretexts.org |

| Regioselectivity | Nucleophile attacks the more substituted carbon (if it can stabilize a positive charge). libretexts.orgpressbooks.pub | Nucleophile attacks the less sterically hindered carbon. pressbooks.pubucalgary.camasterorganicchemistry.com |

| Stereochemistry | Inversion of configuration at the site of attack. ucalgary.ca | Inversion of configuration at the site of attack. ucalgary.camasterorganicchemistry.com |

Oxidative and Reductive Transformationsbenchchem.comjsynthchem.com

The oxirane ring of this compound can undergo both oxidative and reductive cleavage, leading to different classes of functionalized products.

Oxidation of the Oxirane Ring

The oxidation of epoxides typically involves hydrolysis to form vicinal diols (1,2-diols). pressbooks.pub This transformation can be catalyzed by either acid or base. pressbooks.publibretexts.org Acid-catalyzed hydrolysis proceeds via the SN1-like mechanism described previously, where water acts as the nucleophile attacking the protonated epoxide, resulting in a trans-diol. pressbooks.pub Base-catalyzed hydrolysis also yields a trans-diol via an SN2 attack of a hydroxide ion on the less hindered carbon of the epoxide. libretexts.org The primary metabolic pathway for many epoxides in vivo is also hydrolysis to 1,2-diols, a reaction often catalyzed by epoxide hydrolase enzymes. jsynthchem.comrsc.org

Reduction of the Oxirane Ring

Epoxides can be reduced to alcohols through ring-opening reactions. A common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction with LiAlH₄ proceeds via a nucleophilic addition of a hydride ion (H⁻). Consistent with the SN2 mechanism under basic/nucleophilic conditions, the hydride attacks the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.commasterorganicchemistry.com For this compound, this would involve the attack of a hydride at the terminal CH₂ position, leading to the formation of a secondary alcohol after an acidic workup.

| Transformation | Typical Reagents | Mechanism | Major Product Type |

|---|---|---|---|

| Oxidation | H₃O⁺ (acid-catalyzed hydrolysis). pressbooks.pub | SN1-like | 1,2-diol (trans) |

| Reduction | LiAlH₄, followed by H₃O⁺ workup. masterorganicchemistry.com | SN2 | Alcohol |

Impact of the 2-Chlorophenoxy Substituent on Epoxide Reactivityucalgary.cabenchchem.comjsynthchem.com

The 2-chlorophenoxy substituent exerts significant electronic and steric effects that modulate the reactivity of the epoxide ring. nih.gov

Steric Effects: The 2-chlorophenoxy group is sterically bulky. This bulkiness reinforces the regioselectivity observed in base-catalyzed SN2 reactions, strongly directing the incoming nucleophile to attack the less hindered, terminal carbon of the oxirane ring. youtube.comucalgary.ca

Role of S 2 2 Chlorophenoxy Methyl Oxirane As a Chiral Building Block in Advanced Organic Synthesis

Application in the Stereoselective Construction of Chiral Scaffolds

The utility of (S)-2-((2-Chlorophenoxy)methyl)oxirane as a chiral building block stems from its ability to undergo predictable and stereospecific ring-opening reactions. rsc.org This allows for the efficient transfer of its inherent chirality to a wide range of molecular frameworks.

Chiral alcohols and diols are fundamental structural motifs in numerous natural products and pharmaceuticals. orgsyn.org this compound serves as a proficient precursor for the synthesis of chiral 1,2-diols and related alcohol derivatives through nucleophilic ring-opening.

The reaction typically involves the attack of an oxygen nucleophile, such as water or hydroxide (B78521), at the less sterically hindered carbon of the oxirane ring (C3). This SN2-type reaction is often catalyzed by either acid or base and results in the formation of (S)-3-(2-chlorophenoxy)propane-1,2-diol. The stereochemistry at the C2 position is retained from the starting material.

Alternatively, reduction of the epoxide using hydride reagents like lithium aluminum hydride (LiAlH₄) leads to the regioselective formation of a chiral secondary alcohol. The hydride attacks the C3 position, yielding (S)-1-(2-chlorophenoxy)propan-2-ol. These transformations highlight the role of the oxirane as a latent chiral alcohol, providing a reliable method for generating stereochemically defined secondary alcohols. orgsyn.org

Table 1: Synthesis of Chiral Alcohols from this compound

| Nucleophile/Reagent | Product | Product Class |

|---|---|---|

| H₂O / H⁺ or OH⁻ | (S)-3-(2-Chlorophenoxy)propane-1,2-diol | Polyol (Diol) |

Chiral 1,2-amino alcohols are privileged structures in medicinal chemistry, appearing in numerous drug candidates. nih.govfrontiersin.org The synthesis of these compounds is a cornerstone application of this compound. The reaction proceeds via the regioselective ring-opening of the epoxide with a nitrogen-based nucleophile, such as ammonia or a primary/secondary amine. srce.hrchimia.ch

This aminolysis reaction typically occurs at the terminal carbon of the oxirane, resulting in the formation of a chiral amino alcohol with a defined stereocenter. For example, reaction with ammonia yields (S)-1-amino-3-(2-chlorophenoxy)propan-2-ol. The versatility of this method allows for the introduction of a wide variety of substituents by choosing the appropriate amine nucleophile. nih.gov

Furthermore, these chiral amino alcohols are valuable intermediates for the synthesis of nitrogen-containing heterocycles. nih.govnih.govmdpi.comclockss.org For instance, an amino alcohol can undergo intramolecular cyclization to form morpholine or piperazine derivatives. If a diamine is used as the nucleophile in the initial ring-opening step, the resulting product can be cyclized to form substituted piperazines, which are common scaffolds in pharmaceuticals. openmedicinalchemistryjournal.com

Table 2: Representative Synthesis of Chiral Amino Alcohols

| Amine Nucleophile | Product |

|---|---|

| Ammonia (NH₃) | (S)-1-Amino-3-(2-chlorophenoxy)propan-2-ol |

| Methylamine (CH₃NH₂) | (S)-1-(2-Chlorophenoxy)-3-(methylamino)propan-2-ol |

The electrophilic nature of the oxirane ring in this compound enables its conversion into other valuable chiral building blocks, including ethers and esters. evitachem.com The ring-opening with an alcohol or a phenol (B47542) in the presence of a catalyst yields a chiral hydroxy ether. This reaction expands the range of accessible chiral synthons by introducing an additional ether linkage.

Similarly, the epoxide can be opened with a carboxylate nucleophile to produce a chiral hydroxy ester. This transformation is valuable for introducing ester functionalities, which are prevalent in biologically active molecules and can also serve as protecting groups or handles for further chemical modification. These reactions follow the same regioselective and stereospecific principles as other nucleophilic openings, ensuring the integrity of the chiral center. mdpi.com

Utility in Complex Molecular Synthesis

Beyond the synthesis of simple chiral scaffolds, this compound is employed in the construction of more elaborate molecular architectures, including functionalized aromatic compounds, macrocycles, and polymers. mdpi.com

The reactions described previously all lead to the formation of functionalized phenoxy derivatives, where the 2-chlorophenoxy group is retained in the final product. This moiety is often a crucial component for the biological activity of the target molecule. The chiral 3-carbon chain installed via the oxirane ring-opening serves as a versatile scaffold to which other pharmacophoric elements can be attached. The synthetic pathways originating from this compound provide access to a library of chiral, functionalized phenoxy compounds for applications in drug discovery and materials science. researchgate.net

Epoxides like this compound are suitable monomers for ring-opening polymerization, leading to the formation of functional polymers. cas.org The polymerization can proceed via anionic or cationic mechanisms to yield polyethers with pendant chlorophenoxymethyl groups. The chirality of the monomer can be transferred to the polymer backbone, resulting in stereoregular polymers with potentially unique physical and chemical properties. Such polymers have applications in chiral chromatography, asymmetric catalysis, and as advanced materials. smolecule.comepa.gov

The bifunctional nature of the ring-opened products also allows for their incorporation into macrocyclic structures. For example, reaction of two equivalents of the epoxide with a difunctional nucleophile (e.g., a bisphenol or diamine) can generate a linear precursor that can subsequently undergo an intramolecular cyclization to form a macrocycle. This strategy is a powerful tool for the synthesis of complex host molecules and crown ether analogues.

Computational and Theoretical Investigations of S 2 2 Chlorophenoxy Methyl Oxirane

Density Functional Theory (DFT) Studies for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and reactivity of organic molecules. DFT calculations can map out potential energy surfaces, identify stable molecules and transition states, and quantify electronic properties that govern chemical reactions.

DFT calculations are instrumental in mapping the step-by-step mechanisms of chemical reactions. By calculating the energy of the system as the geometry changes from reactants to products, a reaction coordinate can be constructed.

Theoretical studies on analogous systems, such as the cycloaddition of carbon dioxide to chloromethyloxirane catalyzed by a Rhenium complex, reveal detailed mechanistic pathways. researchgate.net In such reactions, DFT can identify and characterize the energetics of several key stages:

Epoxide Ring-Opening: This is often the initial, crucial step. Calculations can determine the activation energy barrier for the cleavage of a C-O bond in the oxirane ring. researchgate.net For instance, in the Re(CO)₅Br catalyzed reaction, the activation energy for the ring-opening of chloromethyloxirane was found to be a significant barrier. researchgate.net

Intermediate Formation: The calculations support the formation of reactive intermediates, such as an oxametallacyclobutane species. researchgate.net

Subsequent Steps: The energetics of subsequent steps, like CO₂ insertion and the final ring-closure to form a cyclic carbonate, can be modeled. researchgate.net Reductive elimination of the product is often found to be a very facile step compared to the initial oxidative addition of the epoxide. researchgate.net

Similarly, DFT has been used to compare the OH-initiated degradation mechanisms for related chlorophenoxy compounds. nih.gov These studies show that the addition of a hydroxyl radical to the carbon atom connecting the benzene (B151609) ring to the side group has the lowest energy barrier, making it the most favorable reaction pathway. nih.gov The identification of transition states—the highest energy point along the lowest energy path between a reactant and a product—is a key output of these studies, providing a quantitative measure of the kinetic feasibility of a proposed mechanism. nih.gov

Table 1: Illustrative DFT-Calculated Activation Energies for Reaction Steps of an Analogous Epoxide System This table presents conceptual data based on findings for similar reactions to illustrate the type of information generated by DFT studies.

| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) | Implication |

|---|---|---|---|

| Epoxide Ring-Opening | Re(CO)₅Br | 36.2 | High barrier, potentially rate-determining researchgate.net |

| CO₂ Insertion | Re(CO)₅Br | ~34.0 | Also a high barrier, competitive with ring-opening researchgate.net |

| Product Reductive Elimination | Re(CO)₅Br | Low | Facile step, not rate-limiting researchgate.net |

| OH Addition to C1 | Uncatalyzed Degradation | 3.61 - 5.91 | Low barrier, kinetically favorable pathway nih.gov |

Regioselectivity (where a reaction occurs) and stereoselectivity (which stereoisomer is formed) are critical aspects of synthesizing chiral molecules like (S)-2-((2-Chlorophenoxy)methyl)oxirane. DFT calculations can predict these outcomes by comparing the activation energies of competing reaction pathways.

Regioselectivity: In the ring-opening of an epoxide, a nucleophile can attack one of two carbon atoms. These two pathways lead to different constitutional isomers. DFT can be used to calculate the transition state energies for both modes of attack. The pathway with the lower energy barrier will be kinetically favored, and the corresponding product will be the major regioisomer. For example, in the acid-catalyzed dehydration of 2-methylcyclohexanol, different products like 1-methylcyclohexene and 3-methylcyclohexene (B1581247) are formed, and the product ratio is determined by the stability of the intermediate carbocations, a factor that can be quantified with computational methods. upenn.eduyoutube.com

Stereoselectivity: The synthesis of an enantiomerically pure epoxide often involves a step that sets the stereocenter. For instance, methods exist for the transformation of optically active 2-chlorocarboxylic acids into alkyloxiranes with an inversion of configuration at the stereocenter. orgsyn.org Quantum chemical calculations can rationalize the observed stereochemical outcome by modeling the transition states. The transition state leading to the observed (S)- or (R)-product will be found to be lower in energy than the transition state leading to its enantiomer. This energy difference determines the enantiomeric excess that can be expected. Computational methods are frequently used to understand stereochemical control in various reactions. researchgate.net

The electronic structure of a molecule dictates its reactivity. DFT provides a detailed picture of this structure, including the distribution of electrons and the energies of molecular orbitals.

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. utah.edu The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile). pearsonhighered.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial reactivity descriptor. brsnc.in A small HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. uci.edu

Reactivity Descriptors: DFT calculations can quantify various descriptors of reactivity. These include:

Electron Density: Shows where electrons are concentrated, indicating potential sites for electrophilic attack (high electron density) or nucleophilic attack (low electron density).

Electrostatic Potential: Maps the charge distribution to identify electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Studies on related chlorophenoxy compounds have shown that reactivity is affected by factors like steric hindrance and the electronegativity of substituent groups, which can be analyzed and quantified through computational models. nih.gov

Table 2: Conceptual Reactivity Descriptors from DFT This table outlines key electronic descriptors and their general interpretation in the context of molecular reactivity.

| Descriptor | Definition | General Interpretation |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | ELUMO - EHOMO | A smaller gap suggests higher reactivity and polarizability. brsnc.in |

| Electrostatic Potential | Charge distribution mapped on the electron density surface | Negative regions are susceptible to electrophilic attack; positive regions to nucleophilic attack. |

Molecular Modeling and Dynamics Simulations

While DFT calculations are excellent for static properties and reaction pathways, molecular modeling and dynamics simulations are used to explore the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment.

A molecule like this compound is not rigid; its side chain can rotate around single bonds, leading to various conformations (spatial arrangements).

Conformational Analysis: Molecular modeling techniques can be used to identify low-energy conformations. This involves systematically rotating bonds and calculating the potential energy of each resulting structure to find the most stable conformers. The population of each conformer at a given temperature can then be estimated using Boltzmann statistics.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time by solving Newton's equations of motion. youtube.com A simulation provides a trajectory of the molecule, showing how its conformation and interactions evolve. MD is particularly useful for understanding:

Flexibility: Analysis of the trajectory, for instance by calculating the Root Mean Square Fluctuation (RMSF) of each atom, reveals which parts of the molecule are most flexible. nih.gov

Intermolecular Interactions: When the molecule is simulated in a solvent or with other molecules, MD can reveal the nature and lifetime of intermolecular interactions, such as hydrogen bonds or van der Waals forces.

Stability: The Root Mean Square Deviation (RMSD) can be monitored over the simulation to see if the molecule maintains a stable average structure. nih.gov

Quantum Chemical Explanations of Stereochemical Control and Reactivity

Quantum chemical calculations provide the fundamental basis for understanding why certain stereochemical outcomes are favored in a reaction. researchgate.net The synthesis of a single enantiomer, such as this compound, relies on controlling the stereochemistry at the chiral center.

Computational studies can explain this control by precisely modeling the transition states of competing stereochemical pathways. For example, in an asymmetric epoxidation reaction, the chiral catalyst or auxiliary creates a chiral environment around the reactant. DFT calculations can model the interaction of the substrate with this chiral catalyst. By calculating the energies of the diastereomeric transition states—the one leading to the (S)-product and the one leading to the (R)-product—the model can predict which pathway is energetically favored. researchgate.net

The energy difference between these competing transition states (ΔΔG‡) directly correlates to the enantiomeric ratio of the products. A larger energy difference implies higher stereoselectivity. These calculations can pinpoint the specific steric clashes or favorable electronic interactions (e.g., hydrogen bonds, π-π stacking) in the favored transition state that are responsible for the observed stereochemical control. This detailed insight allows chemists to rationalize experimental results and design more effective and selective catalysts and synthetic routes. researchgate.netnih.gov

Future Research Directions and Emerging Methodologies for S 2 2 Chlorophenoxy Methyl Oxirane

Development of Next-Generation Chiral Catalytic Systems

The enantioselective epoxidation of the corresponding prochiral olefin is a cornerstone for the synthesis of (S)-2-((2-Chlorophenoxy)methyl)oxirane. Future advancements in this area are centered on the development of more robust, efficient, and recyclable chiral catalytic systems.

The evolution of catalytic systems for asymmetric epoxidation continues to be a major focus of research. Both homogeneous and heterogeneous catalysis offer distinct advantages and are subject to ongoing innovation.

Homogeneous Catalysis: Research in this area is directed towards creating catalysts with higher turnover numbers and frequencies, operating under milder reaction conditions. The design of novel ligands for metal complexes, such as those based on manganese or titanium, aims to improve the enantioselectivity and activity of the epoxidation process. For instance, the development of zinc-catalyzed asymmetric hydrogenation of imines to amines showcases the potential for creating more efficient catalysts. catalysis.de

Heterogeneous Catalysis: A significant push towards green and sustainable chemistry is driving advancements in heterogeneous catalysis. The immobilization of successful homogeneous catalysts onto solid supports, such as polymers or mesoporous silica, is a key strategy. soton.ac.uk This approach simplifies catalyst recovery and recycling, a crucial factor for industrial-scale synthesis. sciencenet.cn Research is focused on developing stable, well-defined active sites on these supports to improve catalytic efficiency and prevent leaching of the metal or ligand. soton.ac.uk The use of tin-based zeolites, for example, has shown promise in Baeyer-Villiger oxidations, providing a green method that utilizes hydrogen peroxide as the oxidant and allows for catalyst recycling. sciencenet.cn

| Catalysis Type | Advantages | Disadvantages | Future Research Focus |

| Homogeneous | - Mild reaction conditions- High activity & selectivity | - Difficult catalyst separation and recycling | - Development of catalysts with higher turnover numbers- Design of novel, highly selective ligands |

| Heterogeneous | - Facile separation of catalyst and products- Adaptable to continuous processing | - Potential for lower activity/selectivity- Heat transfer issues | - Covalent grafting of catalysts onto supports- Creation of well-defined, isolated active sites soton.ac.uk |

Exploration of Novel Synthetic Transformations and Applications in Organic Synthesis

Beyond its role in established synthetic routes, researchers are exploring new transformations of the oxirane ring of this compound to access novel molecular architectures. The regioselective and stereospecific ring-opening of the epoxide with a variety of nucleophiles remains a fertile ground for investigation. Future work will likely focus on developing catalytic methods for these transformations that are currently performed stoichiometrically.

Integration of Machine Learning and AI in Reaction Design for Chiral Epoxides

The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and optimization of synthetic routes for chiral epoxides. nih.gov These computational tools can analyze vast datasets of reaction outcomes to predict the optimal catalyst, solvent, and reaction conditions for achieving high enantioselectivity and yield. nih.govacs.org

For instance, ML models, such as random forests and support vector machines, can be trained to predict the stereoselectivity of a given catalyst for the epoxidation of a specific substrate. nih.govacs.org This predictive power can significantly reduce the experimental effort required to identify highly enantioselective catalysts. nih.govresearchgate.net Furthermore, AI can be used to propose entirely novel synthetic routes or to identify new applications for existing chiral building blocks like this compound by exploring vast combinatorial reaction spaces. arxiv.org Deep learning models are also being developed to accelerate free energy calculations for enzymatic reactions, providing deeper insights into reaction mechanisms. nih.gov

| Machine Learning Application | Description | Potential Impact on this compound Synthesis |

| Predictive Modeling | Training models on existing reaction data to predict outcomes like yield and enantioselectivity. nih.govresearchgate.net | Faster identification of optimal catalysts and conditions, reducing experimental workload. nih.gov |

| Generative Modeling | Using AI to propose novel molecular structures and synthetic pathways. | Discovery of new derivatives and applications of the target epoxide. |

| Mechanism Elucidation | Employing computational tools to understand complex reaction mechanisms. arxiv.org | Design of more efficient and selective catalysts based on mechanistic insights. |

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of reactions are becoming increasingly important. Surface-Enhanced Raman Scattering (SERS) is a powerful tool in this regard, as it can provide detailed vibrational information about molecules adsorbed on metal surfaces, allowing for the tracking of reactants, intermediates, and products as the reaction progresses. nih.govacs.org

The application of in situ Raman spectroscopy has been demonstrated in monitoring manganese-catalyzed oxidations, providing valuable kinetic data. rug.nl Future research will likely involve the application of SERS and other techniques like vibrational circular dichroism (VCD) and Raman optical activity (ROA) to study the enantioselective synthesis of this compound in real-time. nih.govpku.edu.cn This could provide unprecedented insights into the catalyst's mode of action and the factors governing enantioselectivity. arxiv.org

Multiscale Computational Approaches for Complex System Understanding

To gain a comprehensive understanding of the catalytic systems used to synthesize this compound, researchers are turning to multiscale computational approaches. These methods combine different levels of theory to model everything from the electronic structure of the catalyst's active site to the bulk properties of the solvent and support.

Quantum mechanics (QM) methods can be used to study the reaction mechanism at the molecular level, providing insights into transition state geometries and activation energies. These QM calculations can then be integrated into larger-scale molecular mechanics (MM) or coarse-grained (CG) simulations to model the behavior of the entire catalytic system. This multiscale approach can help to bridge the gap between our understanding of the catalyst at the molecular level and its performance in a real-world reactor setting.

Q & A

Basic: What are the standard synthetic routes for preparing (S)-2-((2-Chlorophenoxy)methyl)oxirane, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between 2-chlorophenol and (S)-epichlorohydrin derivatives. A common approach uses CsF as a base in DMF at 50°C for 48 hours to promote etherification, followed by epoxide ring closure . Reaction conditions (e.g., solvent polarity, temperature) are optimized via kinetic studies: lower temperatures (0–5°C) reduce side reactions like epoxide ring-opening, while polar aprotic solvents (DMF, dichloromethane) enhance nucleophilicity . Yield improvements (up to 84.5%) are achieved by stoichiometric control of reagents (2.8:1 molar ratio of epichlorohydrin to phenol) .

Advanced: How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

Enantioselective synthesis requires chiral catalysts or chiral pool starting materials. For example, (R)- or (S)-epichlorohydrin can serve as chiral precursors, with the configuration retained during phenoxy substitution. Evidence shows that using (R)-epichlorohydrin with 4-(benzyloxy)phenol yields (R)-configured products with 61% enantiomeric excess (ee) under CsF catalysis . Chiral HPLC or circular dichroism (CD) spectroscopy is used to verify enantiopurity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- TLC (n-hexane/EtOAc 8:2) monitors reaction progress .

- 1H/13C NMR identifies key signals: δ 3.1–3.4 ppm (epoxide protons), δ 4.5–4.8 ppm (methylene adjacent to phenoxy), and aromatic protons at δ 6.8–7.3 ppm .

- HRMS confirms molecular weight (C9H9ClO2, 184.62 g/mol) .

Advanced: How do steric and electronic effects of substituents on the phenyl ring influence reaction kinetics and product stability?

Methodological Answer:

Electron-withdrawing groups (e.g., -NO2, -CF3) on the phenyl ring increase electrophilicity of the epoxide, accelerating nucleophilic attacks but reducing thermal stability. For example, 2-nitro derivatives exhibit 20% faster epoxidation rates than 2-chloro analogs but degrade 30% faster at 25°C . Steric hindrance from ortho-substituents (e.g., -Br) lowers yields by 15–20% due to restricted transition-state geometries .

Advanced: What role does this compound play in medicinal chemistry, particularly in receptor-targeted studies?

Methodological Answer:

This compound serves as a precursor for β1-adrenergic receptor ligands. For example, coupling with fumaric acid derivatives produces hemifumarate salts (e.g., xamoterol analogs), which are evaluated for G protein-biased signaling via cAMP assays . Radiolabeled versions (e.g., 18F derivatives) enable PET imaging of receptor density in cardiovascular studies .

Advanced: How is computational chemistry applied to predict the reactivity of this compound in catalytic cycles?

Methodological Answer:

DFT calculations (B3LYP/6-31G*) model transition states during epoxide ring-opening. For instance, nucleophilic attack by TBACl on the epoxide carbon has an activation energy of 25.3 kcal/mol, consistent with experimental rates . MD simulations predict solvent effects: acetonitrile stabilizes the transition state 10% more effectively than THF, aligning with observed 15% higher yields .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Use fume hoods and nitrile gloves to avoid dermal exposure (skin irritation reported in analogs ).

- Store at 2–8°C under nitrogen to prevent epoxide hydrolysis .

- Spills require neutralization with 10% NaHCO3 before ethanol rinsing .

Advanced: How is this epoxide utilized in polymer science for synthesizing functionalized materials?

Methodological Answer:

The epoxide undergoes ring-opening polymerization (ROP) with diols (e.g., hexane-1,6-diol) to form polyether networks. Reaction mass analysis (e.g., 2-({2-[4-(oxiran-2-ylmethoxy)benzyl]phenoxy}methyl)oxirane) shows crosslinking efficiencies >90% at 80°C using Sn(Oct)2 catalysts . Copolymers with styrene derivatives exhibit enhanced thermal stability (Tg = 120°C) for coatings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.